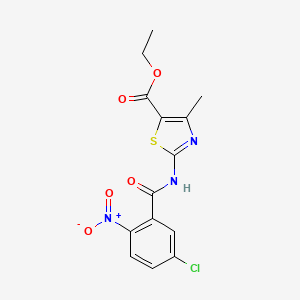![molecular formula C20H10F3NO5 B11680994 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one](/img/structure/B11680994.png)
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C20H10F3NO5 It is known for its unique chemical structure, which includes a nitro group, a trifluoromethyl group, and a benzo[c]chromen-6-one core
Méthodes De Préparation
The synthesis of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid using mixed acid within droplet-based microreactors . The reaction conditions are optimized to achieve high conversion and selectivity. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various molecular pathways, making the compound useful in different research contexts.
Comparaison Avec Des Composés Similaires
3-[2-nitro-4-(trifluoromethyl)phenoxy]-6H-benzo[c]chromen-6-one can be compared with similar compounds such as:
- 3-(2,6-dinitro-4-trifluoromethyl-phenoxy)-7,8,9,10-4H-benzo[c]chromen-6-one
- 3-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
- 4-methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo[c]chromen-6-one These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C20H10F3NO5 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
3-[2-nitro-4-(trifluoromethyl)phenoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H10F3NO5/c21-20(22,23)11-5-8-17(16(9-11)24(26)27)28-12-6-7-14-13-3-1-2-4-15(13)19(25)29-18(14)10-12/h1-10H |
Clé InChI |
HAEMDOWYAGVORK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680916.png)
![ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680922.png)
![2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11680929.png)
![2-ethoxy-N-[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11680930.png)

![ethyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680937.png)
![3-hydroxy-N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11680939.png)
![(5-Oxo-6-phenyl-4,5-dihydro-[1,2,4]triazin-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11680945.png)
![(5Z)-5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680953.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11681002.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11681005.png)
![N-(3-bromophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide](/img/structure/B11681007.png)
